2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a sulfanyl group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.
Attachment of Aromatic Substituents: The aromatic substituents are attached through electrophilic aromatic substitution reactions, utilizing reagents such as chlorobenzene derivatives.
Final Coupling: The final step involves coupling the triazole-sulfanyl intermediate with 4-methoxyphenyl acetamide under suitable conditions, such as using coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, converting them to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogenated benzenes, alkyl halides, and sulfonyl chlorides are employed under conditions like reflux or microwave-assisted heating.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced aromatic compounds.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. Pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide: shares structural similarities with other triazole derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of substituents, which confer distinct chemical and biological properties. Its specific arrangement of functional groups allows for targeted interactions with molecular targets, making it a valuable compound for further research and development.
Properties
CAS No. |
575466-20-5 |
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Molecular Formula |
C17H15Cl2N5O2S |
Molecular Weight |
424.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H15Cl2N5O2S/c1-26-12-5-3-11(4-6-12)21-15(25)9-27-17-23-22-16(24(17)20)13-7-2-10(18)8-14(13)19/h2-8H,9,20H2,1H3,(H,21,25) |
InChI Key |
HJZJRVLKVSCTMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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